Buffering Precision: pKa Advantage of Sodium Malate Over Sodium Citrate in Fruit Processing
Sodium malate provides a buffering system centered at pKa 3.40, which is more closely aligned with the optimal pH range (3.2–3.6) for high-methoxyl pectin gelation and microbial control in fruit preparations compared to sodium citrate, whose buffering capacity is centered at pKa 3.13 [1]. This difference in pKa translates into a more resilient buffer against pH drift, maintaining preservative efficacy and texture stability over extended shelf life.
| Evidence Dimension | Acid dissociation constant (pKa) of conjugate acid |
|---|---|
| Target Compound Data | pKa = 3.40 (malic acid) |
| Comparator Or Baseline | Sodium citrate (citric acid pKa = 3.13) |
| Quantified Difference | ΔpKa = 0.27 units |
| Conditions | Aqueous buffer solutions at 25°C; application context: fruit preparation preservation |
Why This Matters
Procurement of sodium malate over sodium citrate ensures tighter pH control in the 3.2–3.6 range, reducing preservative dosage requirements and extending product shelf life.
- [1] Sodium Malate: High-Performance pH Buffer for Modern Fruit Processing. Food-Additives.in Market Insight. 2026 Jan 27. View Source
